molecular formula C4H7O3- B14012824 Methylmethoxyacetate

Methylmethoxyacetate

Cat. No.: B14012824
M. Wt: 103.10 g/mol
InChI Key: ICPWFHKNYYRBSZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylmethoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is used in various industrial applications. The compound is known for its role as an intermediate in organic synthesis and as a solvent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylmethoxyacetate can be synthesized through several methods. One common method involves the carbonylation of dimethoxymethane. This process typically uses a sulfonic acid resin catalyst and involves reacting dimethoxymethane with carbon monoxide under specific conditions. The reaction is carried out at a temperature of around 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .

Another method involves the reaction of methylal with a CO-containing gas phase medium under the action of heteropolyacid and supported heteropolyacid catalysts. The reaction temperature ranges from 50 to 300°C, and the pressure ranges from 0.1 to 4 MPa .

Industrial Production Methods

Industrial production of this compound often involves the carbonylation of dimethoxymethane. This method is preferred due to its high efficiency and the ability to achieve high purity of the final product. The process involves the use of a slurry phase reactor and a fixed bed reactor, allowing for continuous production with minimal loss of catalyst activity .

Chemical Reactions Analysis

Types of Reactions

Methylmethoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methoxyacetic acid.

    Reduction: It can be reduced to form methoxyethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Methoxyacetic acid.

    Reduction: Methoxyethanol.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Methylmethoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylmethoxyacetate involves its ability to act as a solvent and as an intermediate in various chemical reactions. It can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Methylmethoxyacetate can be compared with similar compounds such as:

    Methoxyacetic acid: Similar in structure but lacks the ester group.

    Methoxyethanol: Similar in structure but lacks the ester group and has an alcohol group instead.

    Dimethoxymethane: Used as a precursor in the synthesis of this compound.

This compound is unique due to its ester group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C4H7O3-

Molecular Weight

103.10 g/mol

IUPAC Name

2-methoxypropanoate

InChI

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/p-1

InChI Key

ICPWFHKNYYRBSZ-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.